molecular formula C10H7Cl2NO B1344056 1,7-Dichloro-4-methoxyisoquinoline CAS No. 630423-36-8

1,7-Dichloro-4-methoxyisoquinoline

Cat. No.: B1344056
CAS No.: 630423-36-8
M. Wt: 228.07 g/mol
InChI Key: HOBCGPSQZNVUSJ-UHFFFAOYSA-N
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Description

1,7-Dichloro-4-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dichloro-4-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-9-5-13-10(12)8-4-6(11)2-3-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBCGPSQZNVUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296087
Record name 1,7-Dichloro-4-methoxyisoquinoline
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Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630423-36-8
Record name 1,7-Dichloro-4-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630423-36-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dichloro-4-methoxyisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-dichloro-4-methoxy-isoquinoline
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Biological Activities and Mechanistic Investigations of 1,7 Dichloro 4 Methoxyisoquinoline and Isoquinoline Derivatives

Antimicrobial and Antiviral Activities

While specific antimicrobial studies on 1,7-Dichloro-4-methoxyisoquinoline are not extensively available in public literature, the broader family of isoquinoline (B145761) derivatives has demonstrated significant antimicrobial and antiviral properties.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Isoquinoline derivatives have shown a wide spectrum of antibacterial activity. For instance, a variety of newly synthesized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines exhibited considerable bactericidal effects. nih.gov Specifically, certain ester and carbamate (B1207046) derivatives of this class were found to have remarkable bactericidal activity. nih.gov Another study focused on isoquinoline-sulfonamide derivatives, which displayed moderate antibacterial activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). wisdomlib.org However, in a study of 33 isoquinoline alkaloids from Fumaria and Corydalis species, no significant antibacterial effects were observed against a panel of bacteria including E. coli, P. aeruginosa, S. aureus, and B. subtilis. nih.gov This highlights the variability in antibacterial efficacy depending on the specific chemical structure of the isoquinoline derivative.

A new class of alkynyl isoquinolines has been shown to possess strong bactericidal activity against a range of Gram-positive bacteria, including clinically important species like Staphylococcus epidermidis, Listeria monocytogenes, Streptococcus pneumoniae, Enterococcus faecalis, and Clostridium difficile, with Minimum Inhibitory Concentrations (MICs) in the range of 4–16 µg/mL. nih.gov

Activity against Drug-Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus)

A significant area of research has been the efficacy of isoquinoline derivatives against drug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). A new class of alkynyl isoquinoline compounds has demonstrated potent bactericidal activity against MRSA and vancomycin-resistant S. aureus (VRSA) strains. nih.gov Two representative compounds from this class, HSN584 and HSN739, were able to reduce the load of MRSA within macrophages. nih.gov Furthermore, these alkynyl isoquinolines were also active against fluoroquinolone-resistant S. aureus strains. nih.gov

Quinoline (B57606) derivatives, which are structurally related to isoquinolines, have also been extensively studied for their anti-MRSA potential. nih.govnih.gov For example, certain quinoline-2-one derivatives have shown significant antibacterial action against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov

Antiviral Properties of Isoquinoline Alkaloids

Specific to the subject compound, This compound has been utilized as a key intermediate in the synthesis of antiviral agents. It is a precursor in the preparation of asunaprevir (B1667651), a drug used for the treatment of Hepatitis C virus (HCV) infection.

Broadly, isoquinoline alkaloids have been investigated for their antiviral potential against a range of viruses. mdpi.com A study evaluating 33 isoquinoline alkaloids found selective inhibition against the Parainfluenza-3 (PI-3) virus, with inhibitory concentrations ranging from 0.5 to 64 µg/ml. nih.govresearchgate.net However, these same compounds were inactive against Herpes Simplex Virus (HSV). nih.govresearchgate.net Other isoquinoline derivatives, such as dimethoxy-3,4-dihydroisoquinoline and dihydroxyisoquinolinium salts, have shown effectiveness against HIV. mdpi.com Berberine (B55584), a well-known protoberberine isoquinoline alkaloid, has demonstrated antiviral activity against several viruses, including HIV, HSV, and human cytomegalovirus (HCMV). mdpi.com

Elucidation of Mechanisms of Antimicrobial Action (e.g., Cell Wall, Nucleic Acid Biosynthesis, FtsZ Inhibition)

The antimicrobial mechanisms of isoquinoline derivatives are diverse. Some isoquinoline compounds are thought to exert their effect by interacting with and disrupting the bacterial cell membrane. ontosight.ai Preliminary data from studies on alkynyl isoquinolines suggest that they interfere with the cell wall and nucleic acid biosynthesis of S. aureus. nih.govmdpi.com

A particularly interesting target for antimicrobial action is the bacterial cell division protein FtsZ. Inhibition of FtsZ leads to the disruption of bacterial cell division and ultimately cell death. Several quinoline and isoquinoline derivatives have been identified as FtsZ inhibitors. nih.govresearchgate.netnih.gov For instance, certain benzofuroquinolinium derivatives have been shown to suppress FtsZ polymerization and its GTPase activity. researchgate.net This inhibition of FtsZ function leads to an elongated cell phenotype, as the bacteria are unable to divide. researchgate.net This mechanism provides a promising avenue for the development of new antibiotics that can overcome existing resistance mechanisms. nih.gov

Anti-Cancer and Anti-Proliferative Effects

While specific anti-cancer studies on this compound are not prominent in the available literature, the broader class of isoquinoline derivatives has been extensively investigated for anti-proliferative and pro-apoptotic activities.

Inhibition of Cell Proliferation and Induction of Apoptosis

Isoquinoline derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis. researchgate.netnih.gov For example, two novel isoquinoline derivatives, B01002 and C26001, were found to inhibit the proliferation of SKOV3 ovarian cancer cells with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov These compounds were shown to induce apoptosis rather than necrosis and were effective in reducing tumor growth in a xenograft mouse model. nih.gov

The mechanisms underlying these anti-cancer effects are multifaceted. Some isoquinoline alkaloids are believed to exert their effects by binding to nucleic acids or proteins, inhibiting enzymes, or through epigenetic modulation. nih.gov A number of isoquinoline derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the disruption of the mitochondrial membrane potential and the production of reactive oxygen species. nih.gov For instance, certain naphthylisoquinoline alkaloids induced apoptosis in breast cancer cell lines by causing nuclear membrane deformation and disrupting mitochondrial function. nih.gov

Furthermore, some isoquinoline derivatives act by targeting specific cellular pathways involved in cell survival and proliferation. For example, compounds B01002 and C26001 were found to downregulate inhibitor of apoptosis proteins (IAPs), which are often overexpressed in cancer cells and contribute to their resistance to apoptosis. nih.gov Other isoquinoline-based compounds have been shown to induce cell cycle arrest, inhibit tubulin polymerization, and interfere with cell migration. researchgate.netresearchgate.net

The following table summarizes the anti-proliferative activity of selected isoquinoline derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 ValueReference
B01002SKOV3 (Ovarian Cancer)7.65 µg/mL nih.gov
C26001SKOV3 (Ovarian Cancer)11.68 µg/mL nih.gov

DNA Damage and DNA Cleavage Activities

Isoquinoline derivatives have been identified as a significant class of compounds with the ability to induce DNA damage and cleavage, a mechanism central to their anticancer properties. researchgate.net The planar structure of the isoquinoline ring system allows these molecules to intercalate into the DNA double helix, leading to structural distortions and interference with DNA metabolic processes. mdpi.com This intercalation can disrupt the normal functions of DNA, such as replication and transcription, ultimately triggering pathways that lead to cell death. researchgate.netmdpi.com

The indenoisoquinoline class of compounds, in particular, has been developed as potent topoisomerase I inhibitors. mdpi.comnih.gov These agents stabilize the covalent complex between topoisomerase I and DNA, which results in DNA strand breaks. nih.govwikipedia.org The persistence of these breaks can lead to the collapse of replication forks and the generation of lethal double-strand breaks, a key event in the cytotoxic action of these compounds. nih.gov For instance, certain indenoisoquinoline derivatives have demonstrated the ability to induce DNA damage, leading to cell cycle arrest and apoptosis. mdpi.com

Furthermore, the introduction of specific substituents on the isoquinoline scaffold can modulate the DNA-damaging potential. For example, bis-benzimidazole derivatives incorporating chloroalkyl and bromoalkyl moieties have been shown to inhibit DNA synthesis and induce irreversible inhibition of cancer cell proliferation by inhibiting both topoisomerase I and II, with a higher sensitivity towards topoisomerase I. nih.gov This suggests that the DNA-binding and subsequent damage inflicted by these derivatives are crucial for their cytotoxic effects. nih.gov

The following table summarizes the DNA-damaging activities of selected isoquinoline derivatives:

Compound ClassMechanism of ActionCellular EffectReference
IndenoisoquinolinesTopoisomerase I inhibition, DNA intercalationDNA strand breaks, cell cycle arrest, apoptosis mdpi.comnih.gov
Bis-benzimidazole derivativesInhibition of DNA synthesis, Topoisomerase I/II inhibitionInhibition of cell proliferation nih.gov

Inhibition of Tubulin Polymerization and Cell Cycle Arrest

A significant mechanism through which certain isoquinoline derivatives exert their anticancer effects is by interfering with microtubule dynamics, specifically through the inhibition of tubulin polymerization. researchgate.netresearchgate.net Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including the formation of the mitotic spindle during cell division. nih.gov By disrupting the assembly of tubulin into microtubules, these compounds can arrest the cell cycle, typically in the G2/M phase, and ultimately induce apoptosis. nih.govnih.gov

Several isoquinoline alkaloids have been shown to bind to tubulin, leading to its depolymerization. nih.gov For example, sanguinarine (B192314) has been reported to cause microtubule depolymerization and conformational changes in tubulin. nih.gov Similarly, noscapine (B1679977) and its derivatives have demonstrated tubulin-binding activity, leading to mitotic arrest and subsequent apoptosis in various cancer cell lines. nih.gov

The development of novel isoquinoline-based compounds has yielded potent tubulin polymerization inhibitors. figshare.comnih.gov For instance, a series of quinoline derivatives was designed to target the colchicine (B1669291) binding site on tubulin, with some compounds showing remarkable antitumor activity by inducing cell cycle arrest at the G2/M phase. nih.gov Another study reported a novel tubulin polymerization inhibitor, S-72, which demonstrated efficacy in overcoming resistance to other microtubule-targeting agents. nih.gov This compound was found to inhibit the rate and extent of microtubule polymerization in a concentration-dependent manner. nih.gov

The interference with tubulin polymerization by these compounds leads to a cascade of cellular events, including the activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, programmed cell death. researchgate.netnih.gov

The table below highlights key findings on the inhibition of tubulin polymerization and cell cycle arrest by isoquinoline derivatives.

Compound/DerivativeEffect on TubulinCell Cycle Phase ArrestReference
SanguinarineDepolymerizationMitotic Arrest nih.gov
NoscapineBinds to tubulinMitotic Arrest nih.gov
Quinoline derivativesInhibition of polymerization (colchicine site)G2/M Phase nih.gov
S-72Inhibition of polymerizationM Phase nih.gov
Withaphysalin FInterference with polymerizationG2/M Phase nih.gov

Topoisomerase I and II Dual Inhibition Mechanisms

A number of isoquinoline derivatives have emerged as dual inhibitors of both topoisomerase I (Top1) and topoisomerase II (Top2), enzymes that are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. wikipedia.orgacs.org The simultaneous inhibition of both enzymes presents a promising strategy in cancer therapy to enhance efficacy and potentially circumvent resistance mechanisms associated with single-target agents. acs.org

These dual inhibitors often function as "topoisomerase poisons," meaning they stabilize the transient covalent complexes formed between the enzymes and DNA. wikipedia.org This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of single-strand breaks (in the case of Top1) and double-strand breaks (in the case of Top2). wikipedia.orgbiorxiv.org These DNA lesions are highly cytotoxic and can trigger apoptotic cell death. wikipedia.org

Indenoisoquinolines are a prominent class of non-camptothecin Top1 inhibitors that have been developed. nih.gov While primarily targeting Top1, some derivatives have shown activity against Top2 as well. wikipedia.org For example, BE-13793C, an indolocarbazole, was one of the first compounds discovered to inhibit both Top1 and Top2. wikipedia.org

Research has also focused on designing compounds that intentionally target both enzymes. For instance, certain bis-benzimidazole derivatives with alkylating moieties have demonstrated the ability to inhibit both topoisomerases, although with a greater potency against Top1. nih.gov Similarly, studies on compounds isolated from natural sources have identified molecules with dual inhibitory activity. For example, certain compounds from Reynoutria japonica and Ulmus davidiana var. japonica have shown potent inhibition of both Top1 and Top2, in some cases exceeding the potency of standard clinical drugs like camptothecin (B557342) and etoposide. researchgate.netresearchgate.net The development of such dual inhibitors is an active area of research, with the goal of creating more effective anticancer agents. acs.org

The following table summarizes the dual topoisomerase inhibitory activity of selected compounds.

Compound/Compound ClassTarget(s)Mechanism of ActionReference
BE-13793C (Indolocarbazole)Topoisomerase I & IIInhibition of DNA relaxation wikipedia.org
Bis-benzimidazole derivativesTopoisomerase I & IIInhibition of DNA relaxation nih.gov
Compounds from Reynoutria japonicaTopoisomerase I & IIInhibition of DNA relaxation researchgate.net
Compounds from Ulmus davidiana var. japonicaTopoisomerase I & IIInhibition of DNA relaxation researchgate.net

Modulation of Cellular Mechanisms in Cancer Treatment

Isoquinoline derivatives modulate a variety of cellular mechanisms that are crucial for their anticancer activity, extending beyond direct DNA damage and tubulin inhibition. nih.govnih.gov These compounds can influence key signaling pathways that control cell proliferation, survival, and apoptosis. nih.gov

One important mechanism is the induction of apoptosis, or programmed cell death. nih.gov Several isoquinoline alkaloids have been shown to trigger apoptosis in cancer cells. nih.gov This can occur through various pathways, including the activation of caspases, which are key executioner enzymes in the apoptotic process. nih.govnih.gov For instance, certain isoquinoline derivatives have been found to induce apoptosis by upregulating the levels of cleaved-PARP and cleaved-caspase-3. nih.gov

Furthermore, some isoquinoline derivatives can inhibit the function of "inhibitor of apoptosis proteins" (IAPs), such as XIAP and cIAP. nih.gov By inhibiting these proteins, the derivatives can lower the threshold for apoptosis, making cancer cells more susceptible to cell death signals. nih.gov For example, compounds B01002 and C26001 have been shown to reduce the levels of XIAP, cIAP-1, and survivin in tumor models. nih.gov

In addition to inducing apoptosis, isoquinoline derivatives can also promote autophagy, a cellular process of self-digestion that can, under certain conditions, lead to cell death. nih.gov The ability of these compounds to induce both apoptosis and autophagy highlights their multifaceted approach to cancer cell killing. nih.gov

The anticancer effects of isoquinoline derivatives are also linked to their ability to inhibit tumor cell proliferation. nih.gov This is often a direct consequence of the induced cell cycle arrest and apoptosis. nih.gov The antiproliferative activity of these compounds has been demonstrated in various cancer cell lines and in vivo xenograft models. nih.govnih.gov

The table below provides an overview of the cellular mechanisms modulated by isoquinoline derivatives in the context of cancer treatment.

Cellular MechanismSpecific EffectExample Compound(s)Reference
Apoptosis InductionUpregulation of cleaved-PARP and cleaved-caspase-3Compound 46, Lycobetaine, Sanguinarine nih.gov
Inhibition of IAPsReduction of XIAP, cIAP-1, and survivin levelsB01002, C26001 nih.gov
Autophagy InductionContributes to cell deathGeneral isoquinoline alkaloids nih.gov
Antiproliferative ActivityInhibition of tumor cell growthB01002, C26001, Compound 2 nih.govnih.gov

Enzyme and Receptor Modulation

Kinase Inhibition (e.g., Rho-kinase, Protein Kinase C)

Isoquinoline derivatives have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. nih.govnih.gov Their ability to selectively target specific kinases makes them attractive candidates for the development of therapeutic agents for a range of diseases, including cancer and cardiovascular disorders. nih.govnih.govnih.gov

Rho-kinase (ROCK) Inhibition:

The Rho/Rho-kinase (ROCK) signaling pathway plays a crucial role in processes such as cell contraction, migration, and proliferation. nih.govnih.gov Consequently, ROCK inhibitors have therapeutic potential in conditions like hypertension and cancer. nih.gov Fasudil, an isoquinoline derivative, was the first ROCK inhibitor to be approved for clinical use, primarily for treating cerebral vasospasm. nih.gov It acts as a competitive inhibitor of ATP in the kinase domain of ROCK. nih.gov Further research has led to the development of more potent and selective ROCK inhibitors, such as (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), which exhibits a high affinity for ROCK. researchgate.net

Protein Kinase C (PKC) Inhibition:

Protein Kinase C (PKC) is a family of serine/threonine kinases involved in various cellular functions, including cell growth and differentiation. nih.gov Certain isoquinoline derivatives have demonstrated inhibitory activity against PKC. nih.govnih.gov For example, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7) has been shown to be a specific inhibitor of PKC and can induce differentiation in human neuroblastoma cells. nih.gov The inhibition of PKC by some modulators of multidrug resistance has also been observed, suggesting a potential role in overcoming cancer drug resistance. nih.gov

The table below summarizes the kinase inhibitory activities of selected isoquinoline derivatives.

Kinase TargetInhibitor CompoundMechanism of ActionTherapeutic PotentialReference
Rho-kinase (ROCK)FasudilATP-competitive inhibitionCerebral vasospasm, hypertension nih.gov
Rho-kinase (ROCK)H-1152PATP-competitive inhibitionProbing ROCK-involved pathways researchgate.net
Protein Kinase C (PKC)H-7Specific inhibitionNeuronal differentiation nih.gov
Protein Kinase C (PKC)Cyclosporin A, S-9788Inhibition of PKC activityReversal of multidrug resistance nih.gov

Acetylcholinesterase Inhibition by Isoquinoline Derivatives

A number of isoquinoline derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it aims to increase the levels of acetylcholine in the brain. nih.govresearchgate.net

Several studies have identified isoquinoline alkaloids as effective AChE inhibitors. nih.govnih.gov For example, berberine has been shown to exhibit robust dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Palmatine and (-)-corydalmine have also been identified as promising AChE inhibitors. nih.gov The inhibitory activity of these compounds is often evaluated using methods like the Ellman colorimetric assay, with galanthamine, an isoquinoline-based drug, serving as a reference standard. nih.govnih.gov

The mechanism of inhibition often involves interactions between the isoquinoline scaffold and the active site of the AChE enzyme. frontiersin.org Molecular docking studies have suggested that π-π stacking interactions between the isoquinoline ring and aromatic residues in the enzyme's active site gorge are important for binding and inhibition. researchgate.netfrontiersin.org

The design and synthesis of novel isoquinoline derivatives continue to be an active area of research in the quest for more potent and selective AChE inhibitors. frontiersin.org For instance, benzyl (B1604629) analogs of the tetrahydroprotoberberine alkaloid stepholidine have been synthesized and evaluated for their AChE inhibitory activity, with some derivatives showing significant potency. frontiersin.org

The following table provides a summary of the acetylcholinesterase inhibitory activity of selected isoquinoline derivatives.

Isoquinoline DerivativeType of InhibitionKey FindingsReference
BerberineDual AChE and BChE inhibitorRobust inhibition of both cholinesterases nih.gov
PalmatineAChE inhibitorPromising inhibitory activity nih.gov
(-)-CorydalmineAChE inhibitorPromising inhibitory activity nih.gov
Benzyl analogs of stepholidineAChE inhibitorN-benzylated derivatives showed the most activity frontiersin.org

Tyrosinase Enzyme Inhibition Kinetics and Mechanism

Currently, there is no specific research data available detailing the tyrosinase enzyme inhibition kinetics and mechanism for This compound .

However, the broader class of isoquinoline alkaloids and related compounds have been a subject of interest in the study of tyrosinase inhibition. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for use in cosmetics. The inhibition mechanism can vary, with compounds acting as competitive, uncompetitive, noncompetitive, or mixed-type inhibitors. nih.gov

For instance, certain isoflavones, which share structural similarities with isoquinolines, have been identified as tyrosinase inhibitors. Calycosin (4′-methoxy-7,4′-dihydroxyisoflavone), for example, has demonstrated monophenolase inhibitory activity against mushroom tyrosinase. Its mechanism involves not only direct inhibition of the enzyme but also a reduction in tyrosinase expression. idexlab.com The inhibitory potential of these compounds is often linked to their ability to chelate the copper ions in the active site of the tyrosinase enzyme. nih.gov

The type of inhibition is a critical factor in understanding the interaction between the inhibitor and the enzyme.

Competitive inhibitors bind to the free enzyme, often at the active site, preventing the substrate from binding. nih.gov

Uncompetitive inhibitors bind only to the enzyme-substrate complex. nih.gov

Noncompetitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site, affecting the enzyme's catalytic efficiency. nih.gov

Mixed inhibitors also bind to both the enzyme and the enzyme-substrate complex but with different affinities. nih.gov

Further research is needed to determine if this compound or its close analogs exhibit any of these inhibitory activities against tyrosinase.

Thymidine (B127349) Phosphorylase Inhibition

Specific studies on the thymidine phosphorylase (TP) inhibitory activity of This compound have not been reported in the available literature.

However, extensive research has been conducted on other isoquinoline derivatives as potent inhibitors of thymidine phosphorylase. TP is an enzyme that plays a crucial role in pyrimidine (B1678525) nucleoside metabolism and is also implicated in angiogenesis and tumor progression. nih.govnih.gov Consequently, TP inhibitors are being investigated as potential anti-cancer agents.

A number of synthesized isoquinoline analogues have demonstrated significant inhibitory potential against E. coli thymidine phosphorylase, with many showing greater potency than the standard reference drug, 7-Deazaxanthine. nih.gov The inhibitory activity of these compounds is often influenced by the substitution pattern on the phenyl ring of the isoquinoline structure. nih.gov

Below is a table summarizing the thymidine phosphorylase inhibitory activity of some isoquinoline derivatives:

CompoundIC₅₀ (µM)
Isoquinoline Analogue KA-14.40 ± 0.20
Isoquinoline Analogue KA-12Potent angiogenic inhibitor
Isoquinoline Analogue KA-14Potent angiogenic inhibitor
Isoquinoline Analogue KA-16Potent angiogenic inhibitor
7-Deazaxanthine (Standard)38.68 ± 4.42
Data sourced from a study on isoquinoline analogues as E. coli thymidine phosphorylase inhibitors. nih.gov

These findings highlight the potential of the isoquinoline scaffold in developing effective thymidine phosphorylase inhibitors for therapeutic applications.

Inhibition of Complex I in Mitochondrial Respiration

There is no specific data available on the inhibition of mitochondrial complex I by This compound .

Nevertheless, the isoquinoline scaffold is a known inhibitor of complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. nih.govnih.gov This enzyme is the primary entry point for electrons into the electron transport chain, and its inhibition can lead to cellular energy depletion and oxidative stress, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.govnih.gov

Studies on a range of isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines, have shown that they can inhibit complex I in a concentration-dependent manner. nih.gov The potency of these derivatives as complex I inhibitors appears to be influenced by factors such as lipophilicity. nih.gov Some isoquinoline derivatives have been found to be more potent inhibitors of complex I than the well-known neurotoxin MPP+ (1-methyl-4-phenylpyridinium). nih.gov

The table below presents the IC₅₀ values for complex I inhibition by various isoquinoline derivatives:

CompoundIC₅₀ for Complex I Inhibition (mM)
N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline0.36
6-methoxy-1,2,3,4-tetrahydroisoquinoline0.38
1,2,3,4-Tetrahydroisoquinoline (B50084)~22
MPP+ (1-methyl-4-phenylpyridinium)4.1
Data from a study on isoquinoline derivatives and their effect on mitochondrial fragments from rat forebrain. nih.gov

These findings underscore the significance of the isoquinoline structure in the context of mitochondrial function and its potential role in neurotoxicology.

Leucine (B10760876) Aminopeptidase (B13392206) (LAP) Inhibition

There is no available research specifically investigating the inhibitory effect of This compound on leucine aminopeptidase (LAP).

Leucine aminopeptidases are a group of exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides. nih.gov These enzymes are involved in various physiological processes, and their dysregulation has been linked to diseases such as cancer, making them a potential therapeutic target. nih.gov

While direct studies on isoquinoline derivatives as LAP inhibitors are limited in the provided search results, the broader field of LAP inhibitor research is active. For example, various leucine ureido derivatives containing a 1,2,3-triazole moiety have been synthesized and identified as potent APN (Aminopeptidase N, a type of LAP) inhibitors, with some compounds showing significantly greater potency than the standard inhibitor bestatin. nih.gov These inhibitors have demonstrated anti-angiogenesis and anti-metastasis properties in preclinical models. nih.gov Further investigation is required to determine if the isoquinoline scaffold can be incorporated into the design of novel and effective LAP inhibitors.

Non-Structural Protein 3 (NS3) Serine Protease Inhibition (e.g., for Hepatitis C Virus)

Specific studies on the inhibition of NS3 serine protease by This compound are not available in the current literature.

The NS3/4A serine protease is an essential enzyme for the replication of the Hepatitis C Virus (HCV), as it is responsible for cleaving the viral polyprotein into functional units. This makes it a prime target for antiviral drug development. acs.orgnih.gov

Research into HCV NS3/4A protease inhibitors has led to the development of various compounds, including those with quinoline-based scaffolds. nih.gov For instance, certain P2–P4 macrocyclic HCV NS3/4a protease inhibitors incorporating a quinoline moiety have shown high potency and pan-genotypic activity. nih.gov While quinolines are structural isomers of isoquinolines, this suggests that the broader class of N-containing heterocyclic compounds could be a fruitful area for the discovery of new NS3 protease inhibitors. Other research has identified that some benzoquinazoline and quinazoline (B50416) derivatives also exhibit inhibitory activity against the NS3/4A enzyme. nih.gov

The development of direct-acting antivirals targeting NS3/4A has significantly improved treatment outcomes for chronic HCV infection. nih.gov The exploration of diverse chemical scaffolds, potentially including isoquinoline derivatives, remains a key strategy in the search for next-generation HCV inhibitors with improved resistance profiles.

Estrogen Receptor Inhibition

There is no specific published research on the estrogen receptor (ER) inhibitory activity of This compound .

However, the isoquinoline framework is a key structural element in a class of compounds known as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). These agents are crucial in the treatment of ER-positive breast cancers. nih.gov

Studies have shown that certain tetrahydroisoquinoline derivatives can act as subtype-selective estrogen receptor antagonists. nih.gov For example, a series of unconventional isoquinoline-based SERMs have been developed that exhibit potent antagonistic effects on ERα genomic activities and are effective anti-proliferative agents in luminal breast cancer cells. nih.gov Interestingly, these compounds can induce transcriptional programs similar to the SERD fulvestrant (B1683766) without causing ERα degradation. nih.gov

Furthermore, 6-alkyl-12-formylindolo[2,1-a]isoquinolines have been synthesized and shown to bind to the calf uterine estrogen receptor with varying affinities. nih.gov Some of these derivatives also exhibit antiestrogenic effects and strongly inhibit the growth of human breast cancer cells in vitro. nih.gov

The table below shows the relative binding affinities (RBA) and cytostatic activity of some indoloisoquinoline derivatives.

CompoundRelative Binding Affinity (RBA) (Estradiol = 100)Cytostatic Activity (Cell Line)
Ethyl derivative 7dNot specifiedMaximum inhibition of estrone-stimulated uterine growth (80%)
Butyl derivative 7gNot specifiedMaximum cytostatic effect
(+)-enantiomer of 7gNot specified85% inhibition at 1 x 10⁻⁷ M (MCF-7)
(+)-enantiomer of 7gNot specified94% inhibition at 2.5 x 10⁻⁷ M (MDA-MB 231)
Data from a study on 6-alkyl-12-formylindolo[2,1-a]isoquinolines. nih.gov

These findings demonstrate the potential of the isoquinoline scaffold in the design of novel estrogen receptor modulators for cancer therapy.

Anti-inflammatory Effects via Pro-inflammatory Enzyme and Cytokine Inhibition

While there are no specific studies on the anti-inflammatory effects of This compound , the broader class of isoquinoline derivatives has been shown to possess significant anti-inflammatory properties. semanticscholar.orgnih.gov

The anti-inflammatory actions of isoquinoline derivatives are often mediated through the inhibition of key pro-inflammatory enzymes and cytokines. For example, a novel isoquinoline derivative, CYY054c, was found to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. nih.gov This inhibition led to a reduction in the release of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Furthermore, CYY054c also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are central to the inflammatory response. nih.gov In animal models of endotoxemia, this compound was shown to alleviate the systemic inflammatory storm and improve cardiac function. nih.gov

The mechanisms of anti-inflammatory action for isoquinoline derivatives often involve the modulation of critical signaling pathways, such as the NF-κB pathway, which controls the transcription of numerous pro-inflammatory genes. nih.gov These findings suggest that the isoquinoline scaffold is a promising template for the development of new anti-inflammatory agents. nih.govnih.gov

Neurochemical and Neurological Effects

Neurotoxic Properties and Mitochondrial Dysfunction Related to Isoquinoline Derivatives

Certain isoquinoline derivatives have been identified as potential endogenous neurotoxins that could play a role in the neurodegeneration observed in Parkinson's disease. researchgate.netnih.gov These compounds, which are structurally similar to the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are found in various plants and foodstuffs and can cross the blood-brain barrier. nih.gov Their synthesis can occur within the human brain through non-enzymatic reactions. nih.gov

The neurotoxic activity of isoquinoline derivatives, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ) and salsolinol (B1200041), is particularly directed towards dopamine (B1211576) neurons. researchgate.net Chronic administration of these compounds in animal studies has been shown to induce symptoms similar to Parkinson's disease. researchgate.net The mechanism of njihovog neurotoxic action involves several key cellular processes.

A significant aspect of their neurotoxicity is the inhibition of mitochondrial respiratory chain complexes. researchgate.netnih.gov Specifically, many tetrahydroisoquinoline derivatives are potent inhibitors of NADH-linked mitochondrial state 3 respiration and complex I. nih.govnih.gov The presence of a phenyl group at the C1 position or the oxidation of N-methylated isoquinolines to N-methylisoquinolinium ions enhances their inhibitory effect on mitochondrial respiration and complex I. nih.gov While some isoquinoline derivatives are more potent inhibitors of complex I and alpha-ketoglutarate (B1197944) dehydrogenase in mitochondrial fragments than the active metabolite of MPTP, MPP+, their ability to inhibit respiration in intact mitochondria is less potent due to their limited ability to cross the mitochondrial membranes. nih.gov

Furthermore, these compounds can lead to increased oxidative stress, which contributes to cellular damage. researchgate.net The accumulation of isoquinoline derivatives within dopaminergic nerve terminals is facilitated by the dopamine re-uptake system. nih.gov Ultimately, the combined effects of mitochondrial dysfunction and oxidative stress can trigger apoptotic pathways, leading to cell death. researchgate.net

Compound ClassGeneral EffectSpecific Mechanism
Tetrahydroisoquinolines (e.g., 1BnTIQ, salsolinol)Neurotoxic to dopamine neuronsInhibition of mitochondrial complex I and/or II, increased oxidative stress, induction of apoptosis. researchgate.net
N-methylated isoquinoline derivativesEnhanced cytotoxicity to dopaminergic cellsUptake by the dopamine transporter (DAT). nih.gov
General isoquinoline derivativesInhibition of mitochondrial respirationPotent inhibitors of NADH-linked state 3 respiration and complex I. nih.gov

Effects on Dopaminergic Neurons and Parkinson's Disease Models

The structural similarity of certain isoquinoline derivatives to the potent dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its active metabolite MPP+ has prompted extensive research into their role in the pathogenesis of Parkinson's disease (PD). nih.govnih.gov These endogenous or environmental compounds are considered candidate neurotoxins that may contribute to the degeneration of dopaminergic neurons in the substantia nigra, a hallmark of PD. nih.gov

Studies have shown that specific isoquinoline derivatives exhibit selective toxicity towards dopaminergic cells. nih.gov This selectivity is often mediated by the dopamine transporter (DAT), which facilitates the accumulation of these toxins within dopaminergic neurons. nih.govnih.gov For instance, 2[N]-methylated isoquinoline derivatives, which are structurally related to MPP+, demonstrate enhanced cytotoxicity in cell lines expressing DAT. nih.gov The uptake of these compounds via DAT leads to a significant reduction in their half-maximal toxic concentrations (TC(50) values) compared to cells lacking the transporter. nih.gov

Once inside the dopaminergic neurons, these isoquinoline derivatives can exert their toxic effects through various mechanisms, primarily by impairing mitochondrial function. researchgate.netnih.gov They are known to inhibit complex I of the mitochondrial respiratory chain, leading to a deficit in ATP production and an increase in the generation of reactive oxygen species (ROS). researchgate.netnih.gov This mitochondrial dysfunction, coupled with oxidative stress, is a key factor in the cascade of events that results in neuronal cell death. researchgate.net

Animal models of PD have provided further evidence for the neurotoxic potential of isoquinoline derivatives. Chronic administration of compounds like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) and salsolinol has been shown to induce parkinsonian-like symptoms in animals. researchgate.net These models have been instrumental in demonstrating that these compounds can cause disturbances in dopaminergic neuron function and lead to their degeneration. researchgate.net

Isoquinoline DerivativeEffect on Dopaminergic NeuronsRelevance to Parkinson's Disease Models
2[N]-methylated isoquinolinesSelective toxicity via uptake by the dopamine transporter (DAT). nih.govMay play a role in the pathogenesis of PD due to structural similarity to MPTP/MPP+. nih.gov
1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)Neurotoxic to dopamine neurons, inhibits mitochondrial function, and increases oxidative stress. researchgate.netChronic administration induces parkinsonian-like symptoms in animals. researchgate.net
SalsolinolNeurotoxic to dopamine neurons, inhibits mitochondrial function, and increases oxidative stress. researchgate.netChronic administration induces parkinsonian-like symptoms in animals. researchgate.net

Potential for Treating Neurological Disorders through Isoquinoline Derivatives

While some isoquinoline derivatives exhibit neurotoxic properties, the isoquinoline scaffold is also a key component of many compounds with significant therapeutic potential for a range of neurological disorders. nih.govnih.gov The diverse biological activities of isoquinoline alkaloids and their synthetic derivatives have made them a focal point in the search for new treatments for neurodegenerative diseases and other central nervous system conditions. nih.govnih.gov

Research has shown that various isoquinoline alkaloids can exert neuroprotective effects through multiple mechanisms. nih.gov These include inhibiting neuroinflammation, combating oxidative damage, regulating autophagy, and improving mitochondrial dysfunction. nih.gov For example, nuciferine, an isoquinoline alkaloid, has demonstrated neuroprotective effects by inhibiting neuroinflammation and reducing oxidative damage. nih.gov Similarly, berberine, another isoquinoline alkaloid, is considered a potential multitarget drug for neurodegenerative diseases due to its anti-inflammatory and other pharmacological activities. nih.gov

Furthermore, synthetic isoquinoline derivatives are being developed as multi-target-directed ligands (MTDLs) to address the complex pathologies of neurodegenerative diseases. nih.gov By combining the pharmacophoric features of isoquinoline with other active fragments, researchers are creating novel compounds with the potential to treat both the neurodegenerative and psychiatric symptoms of these disorders. nih.gov For instance, a series of benzothiazole-isoquinoline derivatives has been synthesized and shown to have potential as a therapy for neurodegenerative diseases with comorbid depression. nih.gov These compounds are designed to have antidepressant effects while also preventing neurodegeneration. nih.gov

The therapeutic potential of isoquinoline derivatives extends beyond neuroprotection. Some have been investigated for their analgesic and anti-inflammatory properties, which are relevant to the management of pain and inflammation associated with various neurological conditions. nih.govresearchgate.net Additionally, certain isoquinoline derivatives act as 5-HT3 receptor antagonists, a class of drugs used to treat nausea and vomiting, particularly in the context of chemotherapy. wikipedia.org Palonosetron, an isoquinoline derivative, is a notable example of a 5-HT3 antagonist effective in preventing delayed chemotherapy-induced nausea and vomiting. wikipedia.org

Isoquinoline Derivative Class/ExampleTherapeutic PotentialMechanism of Action (where specified)
Isoquinoline Alkaloids (e.g., Nuciferine, Berberine)Neuroprotection against neurodegenerative diseases. nih.govAnti-inflammatory, antioxidant, regulation of autophagy, improvement of mitochondrial function. nih.gov
Benzothiazole-isoquinoline derivativesTreatment of neurodegenerative diseases with comorbid depression. nih.govDesigned as multi-target-directed ligands with antidepressant and neuroprotective activities. nih.gov
PalonosetronPrevention of chemotherapy-induced nausea and vomiting. wikipedia.org5-HT3 receptor antagonist. wikipedia.org

Other Pharmacological Potentials

Anti-inflammatory and Analgesic Activities

The isoquinoline scaffold is a constituent of numerous compounds that have demonstrated significant anti-inflammatory and analgesic properties. nih.govresearchgate.netmdpi.com These activities are attributed to the diverse chemical structures and functional groups that can be incorporated into the isoquinoline framework, leading to a wide range of biological effects.

Several studies have highlighted the potential of isoquinoline derivatives as anti-inflammatory agents. nih.govfrontiersin.org For instance, a novel isoquinoline alkaloid, Litcubanine A, has been shown to suppress the activation of inflammatory macrophages by modulating the NF-κB pathway. frontiersin.org This compound was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). frontiersin.org Similarly, a series of synthesized isoquinoline-1-carboxamides exhibited potent suppression of pro-inflammatory mediators in lipopolysaccharide (LPS)-treated microglial cells. nih.gov One of these compounds, HSR1101, was found to attenuate the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and to inhibit the nuclear translocation of NF-κB. nih.gov

In addition to their anti-inflammatory effects, many isoquinoline derivatives also possess analgesic activity. nih.govresearchgate.net The analgesic properties of these compounds are often linked to their anti-inflammatory actions, as inflammation is a major contributor to pain. researchgate.net The formalin test, a common model for assessing analgesic and anti-inflammatory effects, has been used to evaluate the activity of various compounds, including those with an isoquinoline core. mdpi.com

The mechanisms underlying the anti-inflammatory and analgesic effects of isoquinoline derivatives are varied. As mentioned, inhibition of the NF-κB signaling pathway is a key mechanism for many of these compounds. nih.govfrontiersin.org This pathway plays a crucial role in regulating the expression of genes involved in the inflammatory response. Other potential mechanisms include the inhibition of enzymes such as COX-2, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.

Compound/ClassAnti-inflammatory ActivityAnalgesic ActivityMechanism of Action (where specified)
Litcubanine ASuppresses activation of inflammatory macrophages. frontiersin.orgNot specifiedModulates the NF-κB pathway. frontiersin.org
Isoquinoline-1-carboxamides (e.g., HSR1101)Suppresses pro-inflammatory mediators. nih.govNot specifiedInhibits MAPKs/NF-κB pathway. nih.gov
General Isoquinoline DerivativesYes. nih.govresearchgate.netYes. nih.govresearchgate.netVaried, including inhibition of inflammatory mediators.

Antioxidant Properties

A significant number of isoquinoline derivatives have been recognized for their antioxidant properties. nih.govmdpi.comnih.gov This activity is crucial as oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.

The antioxidant capacity of isoquinoline derivatives stems from their chemical structure, which can be modified to enhance their ability to scavenge free radicals. ui.ac.idui.ac.id The presence of certain functional groups, such as hydroxyl or methoxy (B1213986) groups, on the isoquinoline ring system can significantly contribute to their antioxidant potential. nih.gov These groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing them from causing cellular damage. ui.ac.id

Studies have demonstrated the antioxidant effects of various isoquinoline compounds. For example, nuciferine, an isoquinoline alkaloid, has been shown to protect nerve cells from oxidative damage by restoring the activity of antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). nih.gov The antioxidant activity of quinoline-4-carboxylic acid derivatives, which share a similar heterocyclic structure with isoquinolines, was demonstrated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for evaluating free radical scavenging ability. ui.ac.idui.ac.id

The development of synthetic isoquinoline derivatives with tailored antioxidant properties is an active area of research. nih.gov By strategically designing and modifying the isoquinoline scaffold, scientists aim to create potent antioxidants with potential applications in the prevention and treatment of diseases associated with oxidative stress. nih.gov The antioxidant properties of these compounds are often considered in conjunction with their other pharmacological activities, such as neuroprotective and anti-inflammatory effects, to develop multi-functional therapeutic agents. nih.govnih.gov

Compound/ClassAntioxidant ActivityMethod of Evaluation (where specified)Mechanism of Action (where specified)
NuciferineProtects nerve cells from oxidative damage. nih.govNot specifiedRestores activity of antioxidant enzymes (CAT, SOD, GSH-Px). nih.gov
Quinoline-4-carboxylic acid derivativesFree radical scavenging activity. ui.ac.idui.ac.idDPPH assay. ui.ac.idui.ac.idHydrogen or electron donation. ui.ac.id
General Isoquinoline DerivativesYes. nih.govmdpi.comNot specifiedFree radical scavenging.

Anti-malarial Activity against Plasmodium falciparum

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. nih.govnih.gov Isoquinoline and its derivatives have been identified as a promising scaffold in the development of novel antimalarial drugs. mdpi.comresearchgate.net

Research has demonstrated that certain isoquinoline derivatives exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.comparahostdis.org For instance, a series of 4-aminoquinoline-pyrimidine hybrids conjugated via a piperazine (B1678402) linker showed significant in vitro antimalarial activity, with many compounds displaying IC50 values below 1 µM for both strains. mdpi.com Notably, reducing the size of the heterocyclic ring from piperidine (B6355638) to pyrrolidine (B122466) resulted in a three to four-fold enhancement in antimalarial potency. mdpi.com

One of the primary mechanisms of action for many quinoline-based antimalarials is the inhibition of hemozoin formation, a crucial detoxification process for the parasite. nih.gov Studies on novel monoquinoline (MAQ) and bisquinoline (BAQ) analogues of chloroquine (B1663885) revealed that both compounds effectively inhibited hemozoin formation in a dose-dependent manner and were active in the nanomolar range against P. falciparum. nih.gov

Furthermore, in silico studies have explored the potential of isoquinoline derivatives to target other essential parasitic enzymes. For example, a derivative identified from Streptomyces hygroscopicus, 6,7-Dinitro-2- nih.govnih.govnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione, was predicted to have antimalarial activity by potentially binding to various protein targets within the parasite. nih.govnih.gov

The "Malaria Box" initiative by Medicines for Malaria Venture (MMV) has also contributed to identifying potent antimalarial compounds, including those with isoquinoline-related structures. Screening of these compounds against clinical isolates of P. falciparum has revealed variations in potency, underscoring the importance of testing against diverse parasite populations. nih.gov

**Table 1: Anti-malarial Activity of Selected Isoquinoline Derivatives against *P. falciparum***
Compound/Derivative ClassStrain(s)Key FindingsReference
4-Aminoquinoline-pyrimidine hybridsChloroquine-sensitive & resistantIC50 values below 1 µM for both strains. mdpi.com
Monoquinoline (MAQ) & Bisquinoline (BAQ) analoguesP. falciparum (in vitro)Active in the nanomolar range; inhibited hemozoin formation. nih.gov
6,7-Dinitro-2- nih.govnih.govnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dioneP. falciparum (in silico)Predicted to bind to multiple parasitic protein targets. nih.govnih.gov
SAM13-2HCl3D7 (CQ-sensitive) & K1 (CQ-resistant)IC50 values of 44.9 nM and 282.1 nM, respectively. parahostdis.org

This table is for illustrative purposes and not exhaustive.

Cardiovascular Disease Treatment Applications

Cardiovascular diseases (CVDs) remain a leading cause of global mortality and morbidity, encompassing a range of conditions such as hypertension, atherosclerosis, and heart failure. nih.gov Isoquinoline alkaloids and their derivatives have shown potential in the management of various cardiovascular ailments. biomedpharmajournal.org

Certain isoquinoline derivatives exhibit cardiotropic and antiarrhythmic effects. biomedpharmajournal.org For example, papaverine, a well-known isoquinoline alkaloid, and its analogs like salsolin and salsolidin, possess strong hypotensive effects. biomedpharmajournal.org Berberine, another isoquinoline alkaloid, has demonstrated activities against ischemia and thrombus formation. biomedpharmajournal.org

The vasorelaxant properties of some isoquinoline derivatives contribute to their potential cardiovascular benefits. A study on a novel isoquinolinone derivative, 7-bromo-1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)2H-isoquinolin-3-one dihydrochloride (B599025) (BDPBI), demonstrated its ability to elicit relaxation effects on pre-contracted aortic rings. nih.gov This effect was found to be partly dependent on the activation of histaminergic receptors in the vascular endothelium. nih.gov

Furthermore, some N-substituted tetrahydroisoquinoline derivatives have been observed to improve hemodynamic parameters in critically ill patients. nih.gov These compounds can produce both alpha and beta-adrenergic actions, leading to an increase in cardiac index, mean arterial pressure, and oxygen availability, while decreasing pulmonary vascular resistance. nih.gov The pronounced inotropic effect with minimal chronotropic effects at certain doses makes them potentially valuable in therapeutic settings. nih.gov

Phytochemicals, including those with isoquinoline structures, are increasingly being investigated for their role in preventing and treating CVDs. nih.gov Natural compounds like berberine have been shown to regulate blood pressure and prevent myocardial injury by inhibiting cholinesterase activity and through antioxidant and anti-inflammatory mechanisms. nih.gov

Table 2: Cardiovascular Effects of Selected Isoquinoline Derivatives
Compound/DerivativePrimary Cardiovascular EffectMechanism of Action (where known)Reference
Papaverine, Salsolin, SalsolidinHypotensiveNot specified in provided context biomedpharmajournal.org
BerberineAnti-ischemic, Anti-thrombotic, HypotensiveInhibition of cholinesterase, antioxidant, anti-inflammatory biomedpharmajournal.orgnih.gov
7-bromo-1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)2H-isoquinolin-3-one dihydrochloride (BDPBI)VasorelaxantPartial activation of histaminergic receptors in vascular endothelium nih.gov
N-substituted tetrahydroisoquinoline derivative (NC 7197)Improved hemodynamic parameters (inotropic effect)Alpha and beta-adrenergic actions nih.gov

This table is for illustrative purposes and not exhaustive.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For isoquinoline derivatives, these studies provide valuable insights for the design of more potent and selective therapeutic agents.

Impact of Substituents on Biological Activity Profiles

The type and position of substituents on the isoquinoline ring system have a profound impact on the biological properties of the resulting compounds. researchgate.net

In the context of antimalarial activity, the presence of a 7-chloroquinoline (B30040) moiety is a key pharmacophoric group in drugs like chloroquine. mdpi.com SAR studies on 4-aminoquinoline (B48711) derivatives have shown that modifications to the side chain can significantly alter potency. For example, in a series of 4-aminoquinoline-pyrimidine hybrids, the nature of the linker and the heterocyclic ring size were critical determinants of antimalarial activity. mdpi.com Specifically, a decrease in the size of the heterocyclic ring from piperidine to pyrrolidine led to a notable improvement in potency. mdpi.com

For antibacterial isoquinoline derivatives, the presence of certain substituents is essential for activity. For instance, in a series of tricyclic isoquinoline compounds, those with specific substitutions at the C-6 and C-7 positions, such as aryl ethers, were successfully synthesized, while those with amine, amide, or nitro moieties at the C-7 position were not. mdpi.com

In the development of isoquinolone derivatives as LPA5 receptor antagonists for pain treatment, SAR studies revealed that methoxy groups at the 6- and 7-positions were essential for activity. nih.gov Furthermore, substituted phenyl groups or bicyclic aromatic rings at the 2-position and 4-substituted piperidines at the 4-position were found to be favorable for potency. nih.gov

Correlation of Lipophilicity with Enzyme Inhibition Potency

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets like enzymes. nih.govnih.govmdpi.com

While a direct correlation between lipophilicity and enzyme inhibition potency for this compound is not explicitly detailed in the provided search results, general principles of drug design suggest its importance. Increased lipophilicity can enhance the ability of a compound to cross cell membranes and access intracellular targets. mdpi.com However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and non-specific binding. nih.govmdpi.com

In the context of isoquinoline derivatives, the introduction of different substituents can significantly alter their lipophilicity. For example, in a study of quinoline-1,4-quinone hybrids, the type of 1,4-quinone moiety and the position of nitrogen atom introduction influenced the experimental lipophilicity values. nih.gov

The relationship between lipophilicity and biological activity is often complex and not always linear. While some studies have found correlations between lipophilicity and certain biological activities, others have not. For instance, for a series of 5-HT3 receptor antagonists, no correlation was found between the lipophilicity of the compounds and their receptor affinities. wikipedia.org Therefore, optimizing lipophilicity is a key aspect of drug discovery, aiming for a balance that favors target engagement while maintaining favorable pharmacokinetic properties. nih.gov

Role of Steric and Electronic Properties in Biological Efficacy

The steric (size and shape) and electronic (distribution of charge) properties of substituents on the isoquinoline scaffold play a vital role in determining the biological efficacy of the compounds. researchgate.net

Steric Properties: The size and spatial arrangement of substituents can influence how a molecule fits into the binding site of a target protein. For example, in a study of PPARγ agonists, the sulfonamide linker was found to be critical for activity, as it placed the A ring in an ideal position for favorable π–π stacking interactions. nih.gov Substituting the sulfonamide with an amide linker altered the geometry and resulted in a loss of activity. nih.gov Similarly, for 5-HT3 receptor antagonists, small lipophilic substituents at the C5 position were found to afford potent antagonism, suggesting they fit into a narrow, hydrophobic groove of the receptor's binding region. wikipedia.org

SAR studies on 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives have highlighted that electron-donating, electron-withdrawing, and various heterocyclic functional groups on the THIQ backbone are crucial for modulating their biological potential. researchgate.net These findings underscore the importance of carefully considering both steric and electronic factors in the design of new isoquinoline-based therapeutic agents to achieve desired biological effects.

Principles of Fragment-Based Drug Design Applied to Isoquinolines

Fragment-based drug design (FBDD) has emerged as a powerful strategy in the discovery of novel therapeutic agents. This approach utilizes small, low-molecular-weight chemical fragments that bind weakly to a biological target. These initial "hits" are then optimized and linked together to generate a lead compound with high affinity and specificity. The isoquinoline scaffold has proven to be a valuable template in FBDD due to its structural rigidity and the presence of multiple sites for chemical modification.

A key principle in the application of FBDD to isoquinolines is the initial screening of a fragment library to identify binders to the target protein. These fragments are often simple isoquinoline cores or derivatives with single substitutions at various positions on the ring system. Once fragments that bind to different sub-pockets of the target are identified, they can be merged or linked to create a more potent molecule. This "fragment-merging" strategy can significantly accelerate the drug discovery process.

One notable application of this principle is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The isoquinoline core can be effectively utilized to target the ATP-binding site of kinases. By screening a library of isoquinoline fragments, researchers can identify key interactions and then elaborate on these fragments to enhance potency and selectivity. For instance, fragment-based NMR screening led to the identification of an isoquinolin-1-amine derivative as a ROCK-I inhibitor. Subsequent optimization of this fragment hit resulted in compounds with improved affinity and cellular efficacy.

Molecular Target Identification and Validation

The identification and validation of molecular targets are critical steps in understanding the therapeutic potential of a compound. For this compound and its derivatives, several protein and nucleic acid targets have been identified.

Binding Studies with Specific Protein Targets

The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of protein targets.

Hepatitis C Virus (HCV) NS3/4A Protease: A significant finding is the role of This compound as a key intermediate in the synthesis of asunaprevir , a potent inhibitor of the HCV NS3/4A protease. nih.gov The NS3/4A protease is essential for viral replication, making it a prime target for antiviral therapy. acs.org Structural analysis of asunaprevir bound to the HCV NS3/4A protease reveals that the isoquinoline moiety occupies the S2 pocket of the enzyme's active site. acs.orgnih.gov The interaction of the isoquinoline ring with residues in this pocket is crucial for the high affinity of asunaprevir. acs.org Specifically, the isoquinoline group makes extensive contact with Arg155 of the protease. acs.org Mutations in this residue can lead to drug resistance by disrupting these favorable interactions. acs.org

CompoundTarget ProteinBinding Site/Mechanism
Asunaprevir (derived from this compound)HCV NS3/4A ProteaseThe isoquinoline moiety binds to the S2 pocket of the active site, with key interactions with Arg155. acs.orgnih.gov

Inhibitors of Apoptosis Proteins (IAPs): Certain isoquinoline derivatives have been identified as antagonists of Inhibitors of Apoptosis Proteins (IAPs). nih.gov IAPs are a family of proteins that regulate programmed cell death (apoptosis), and their overexpression is a hallmark of many cancers. nih.govwikipedia.org These isoquinoline-based IAP inhibitors function by binding to the Baculoviral IAP Repeat (BIR) domains of IAPs, such as XIAP and cIAP1. nih.govnih.gov This binding prevents the IAPs from inhibiting caspases, which are the key executioner enzymes of apoptosis, thereby promoting cancer cell death. nih.govnih.gov For example, some isoquinoline derivatives have shown high binding affinity for the BIR2 domain of XIAP. nih.gov

Compound ClassTarget ProteinBinding Site/Mechanism
Isoquinoline DerivativesInhibitors of Apoptosis Proteins (IAPs) (e.g., XIAP, cIAP1)Bind to the Baculoviral IAP Repeat (BIR) domains, preventing the inhibition of caspases. nih.govnih.gov

Rho-associated coiled-coil containing protein kinase (ROCK): Fragment-based screening has led to the discovery of 6-substituted isoquinolin-1-amine derivatives as inhibitors of ROCK-I, a serine/threonine kinase involved in various cellular processes, including cell motility and contraction. nih.gov These inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the enzyme from carrying out its function. nih.govnih.gov Optimization of these initial fragment hits has led to the development of potent and selective ROCK inhibitors. nih.gov

Compound ClassTarget ProteinBinding Site/Mechanism
6-substituted isoquinolin-1-amine derivativesROCK-IATP-competitive inhibitors that bind to the ATP-binding site. nih.govnih.gov

Nucleic Acid-Binding Aspects (DNA, RNA)

In addition to protein targets, isoquinoline alkaloids have been shown to interact with nucleic acids, suggesting another avenue for their biological activity. nih.govmedicinacomplementar.com.br

DNA Intercalation: Several isoquinoline alkaloids, such as berberine and sanguinarine , are known DNA intercalators. nih.govmdpi.comresearchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.gov This interaction can stabilize the DNA duplex and interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. mdpi.comresearchgate.net The planar aromatic ring system of the isoquinoline core is well-suited for this mode of binding. nih.gov For instance, berberine is proposed to bind to DNA through a partial intercalation mechanism, where the isoquinoline moiety inserts itself between the base pairs. nih.gov

RNA Binding: The interaction of isoquinoline alkaloids with RNA has also been reported. nih.gov The poly(A) tail of messenger RNA (mRNA) has been identified as a potential target. nih.gov Some isoquinoline alkaloids, like berberine, can bind to single-stranded poly(A) with high affinity, inducing a self-structure in the RNA. nih.gov This interaction is primarily driven by electrostatic forces and can involve partial intercalation. nih.gov By altering the structure and function of mRNA, these compounds can affect protein translation and other aspects of gene expression. nih.gov

While direct studies on the nucleic acid binding of this compound are not extensively documented, the known interactions of other isoquinoline derivatives suggest that it and its derivatives could potentially exhibit similar activities. The presence of the planar isoquinoline scaffold provides a structural basis for potential intercalation into DNA or RNA.

Compound ClassNucleic Acid TargetBinding Mechanism
Isoquinoline Alkaloids (e.g., Berberine, Sanguinarine)DNAIntercalation between base pairs. nih.govmdpi.com
Isoquinoline Alkaloids (e.g., Berberine)RNA (poly(A) tail)Electrostatic interaction and partial intercalation. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

No published data is available for the following DFT calculations on 1,7-Dichloro-4-methoxyisoquinoline:

Geometry Optimization and Electronic Distribution (HOMO-LUMO Analysis)

Specific bond lengths, bond angles, and dihedral angles resulting from geometry optimization are undetermined.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, have not been reported.

Chemical Reactivity Descriptors

Values for the electrophilicity index, electronegativity, chemical potential, hardness, and softness have not been calculated and published.

Molecular Electrostatic Potential (ESP) Analysis

Maps identifying the electrophilic and nucleophilic sites on the molecule are not available.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra Prediction

Predicted absorption wavelengths (λmax) and oscillator strengths for electronic transitions have not been reported.

Vibrational Spectra Analysis (FT-IR, FT-Raman)

Calculated vibrational frequencies and their corresponding assignments for FT-IR and FT-Raman spectra are not available.

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

An NBO analysis detailing donor-acceptor interactions, stabilization energies, and intramolecular charge transfer pathways has not been performed or published.

Quantum Theory of Atoms in Molecules (QTAIM)

No specific Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound has been documented in surveyed research.

QTAIM is a model that uses the topology of the electron density to define chemical concepts such as atoms and bonds. wikipedia.orgcambridge.org Developed by Richard Bader and his research group, this theory posits that atoms can be defined as proper open systems localized in 3D space. wikipedia.orgresearchgate.net The core assumption is that since concepts like atoms and bonds are fundamental to chemistry, they should have a clear physical basis. wikipedia.org QTAIM analyzes the gradient of the electron density to partition a molecule into atomic basins, each containing a single nucleus which acts as an attractor for the electron density. wikipedia.orgebsco.com This partitioning allows for the calculation of various atomic properties and provides insights into the nature of chemical bonds and interactions within a molecule. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Specific Quantitative Structure-Activity Relationship (QSAR) studies centered on this compound are not found in the reviewed literature. QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity or other properties. frontiersin.org These models are instrumental in drug discovery for prioritizing promising compounds, predicting properties, and guiding chemical modifications to enhance efficacy or reduce toxicity. neovarsity.orgpatsnap.comnumberanalytics.com

2D and 3D QSAR Models (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA))

There are no published 2D or 3D-QSAR models, including CoMFA or CoMSIA, specifically for this compound.

2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices and molecular fingerprints. neovarsity.org In contrast, 3D-QSAR methods require the three-dimensional alignment of molecules to calculate spatial properties. basicmedicalkey.com

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that calculates steric and electrostatic interaction energies between a probe atom and a set of aligned molecules on a grid. unicamp.brslideshare.net The resulting fields are used to build a statistical model that relates these 3D properties to biological activity. unicamp.br

Comparative Molecular Similarity Index Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, considers hydrophobic, and hydrogen bond donor/acceptor fields, often providing a more comprehensive analysis of structure-activity relationships. neovarsity.orgunicamp.brfrontiersin.org

Molecular Descriptors (e.g., MoRSE, Physicochemical, Constitutional, Topological, Thermodynamic Descriptors)

While specific descriptor values for this compound are not detailed in dedicated studies, the types of descriptors used in QSAR are well-established.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. frontiersin.orghufocw.org They are broadly classified as:

Constitutional Descriptors: These are the simplest descriptors, derived from the molecular formula, such as molecular weight and atom counts. nih.gov

Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule, encoding information about size, shape, branching, and connectivity. hufocw.orgresearchgate.net Examples include the Wiener index and connectivity indices. researchgate.netfrontiersin.org

Physicochemical Descriptors: These describe properties like lipophilicity (logP), solubility (logS), and electronic properties such as HOMO and LUMO energies. frontiersin.orgfrontiersin.org

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of a molecule and describe its shape and size. hufocw.org

Predictive Modeling and Lead Optimization Strategies

No specific predictive models or lead optimization strategies involving this compound have been published.

In drug discovery, QSAR models are pivotal for lead optimization. nih.gov Once a "lead" compound with some biological activity is identified, QSAR models can guide its modification to improve potency, selectivity, and pharmacokinetic properties. patsnap.comresearchgate.net This iterative process involves designing new analogs, predicting their activity using the QSAR model, synthesizing the most promising candidates, and testing them to further refine the model. researchgate.net This computational approach helps to reduce the time and cost associated with experimental testing. patsnap.com

Validation Methods (e.g., Leave-One-Out Cross-Validation, Y-Randomization, External Validation)

While no QSAR models for this compound exist to be validated, the methods for ensuring a model's reliability and predictive power are standardized.

Validation is a critical step to ensure a QSAR model is statistically sound and not a result of chance correlation. scielo.br Key validation techniques include:

Internal Validation: This assesses the robustness of the model using the training set. A common method is Leave-One-Out (LOO) cross-validation , where one compound is removed, the model is rebuilt, and the activity of the removed compound is predicted. scielo.brmdpi.com This is repeated for every compound. Other methods include leave-many-out and bootstrap analysis. scielo.brtandfonline.com

Y-Randomization (or Y-scrambling): This involves rebuilding the model multiple times with the independent variable (activity) randomly shuffled. mdpi.comuni-bayreuth.de A valid model should show a significant drop in performance for the scrambled data, proving that the original correlation is not due to chance. mdpi.comuni-bayreuth.de

External Validation: This is the most stringent test, where the model's ability to predict the activity of an independent set of compounds (the test set), which was not used in model development, is evaluated. scielo.brmdpi.com

Applicability Domain Analysis

As no QSAR model for this compound has been published, an applicability domain has not been defined.

The Applicability Domain (AD) of a QSAR model defines the chemical space for which the model can make reliable predictions. scispace.comwisdomlib.orgresearchgate.net A prediction is considered trustworthy only if the query compound falls within this domain, which is defined by the structures, descriptors, and activity range of the training set compounds. scispace.comnih.gov The AD is a crucial concept mandated by regulatory bodies like the OECD to ensure confidence in QSAR predictions. scispace.com It helps users understand the limitations of a model and avoid extrapolating into regions of chemical space where its predictions would be unreliable. researchgate.netvariational.ai

Molecular Docking and Simulation Studies

Ligand-Protein Interaction Analysis and Binding Affinity Prediction

No published studies were found that have performed molecular docking of this compound with any specific protein target. Consequently, there is no available data on its ligand-protein interaction patterns, such as hydrogen bonds or hydrophobic interactions, nor are there any predicted binding affinity values (e.g., docking scores or binding free energies) to report. Computational studies on other, different chlorinated or isoquinoline-based compounds exist, but this information is outside the scope of this article. nih.govresearchgate.netnih.govmdpi.com

Prediction of Reaction Sites and Mechanistic Insights

There is no literature available that details the use of computational methods, such as Density Functional Theory (DFT), to predict the reactive sites of this compound. Mechanistic insights regarding its potential chemical reactions, derived from theoretical calculations of properties like LUMO (Lowest Unoccupied Molecular Orbital) coefficients or activation energies for nucleophilic attack, have not been reported.

In silico Drug-Likeness Prediction and ADMET Considerations

A comprehensive in silico drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound is not available in public databases or scientific articles. While general tools and methodologies for predicting these properties are well-established, the specific results of such analyses—including predictions of oral bioavailability, blood-brain barrier penetration, metabolic stability, or potential toxicities—have not been published for this compound. nih.govsciensage.infospringernature.commdpi.comijprajournal.com

Application of Artificial Neural Networks (ANN) in QSAR Modeling

No research was found that applies Artificial Neural Networks (ANN) to develop a Quantitative Structure-Activity Relationship (QSAR) model for this compound or a series of its analogs. The development of such a model requires a dataset of compounds with measured biological activities, from which the ANN can learn the relationship between chemical structure and activity. researchgate.netnih.govmdpi.comnih.gov As no such studies are available, there are no findings to report on the predictive performance or the molecular descriptors identified by an ANN-QSAR model for this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Isoquinoline Compounds

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization and Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. This technique is crucial for confirming the identity of newly synthesized molecules like 1,7-Dichloro-4-methoxyisoquinoline and for identifying transient reaction intermediates.

While specific HRMS data for this compound is not extensively published in publicly accessible literature, the expected data can be inferred from its chemical formula, C₁₀H₇Cl₂NO. The theoretical exact mass can be calculated and would be compared against the experimentally determined value to confirm the elemental composition. For instance, a study on variously substituted isoquinolines utilized HRMS (ESI-TOF) to confirm the successful synthesis of their target compounds. rsc.org

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular FormulaC₁₀H₇Cl₂NO
Molecular Weight228.07 g/mol
Exact Mass226.9850 g/mol

Note: This table represents theoretical values. Experimental verification is a standard procedure in chemical synthesis.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) Studies

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules without significant fragmentation, typically yielding the protonated molecule [M+H]⁺. Subsequent Collision-Induced Dissociation (CID) of this precursor ion in the gas phase provides valuable structural information through the analysis of its fragmentation pattern.

Systematic investigations into the fragmentation of isoquinoline (B145761) alkaloids have revealed characteristic patterns. rsc.org For a compound like this compound, the primary fragmentation pathways would likely involve the loss of a methyl group (•CH₃) from the methoxy (B1213986) substituent, or the loss of a chlorine atom (•Cl). Further fragmentation could involve the cleavage of the isoquinoline ring system itself. A comprehensive study on 66 different isoquinoline alkaloids using quadrupole time-of-flight mass spectrometry (Q-TOF/MS) in positive ESI mode detailed how different substitution patterns influence fragmentation. rsc.org For example, isoquinolines with methoxy groups are known to exhibit the loss of CH₃OH or CH₃ moieties. acs.org

Hydrogen/Deuterium Exchange Experiments

Hydrogen/Deuterium (H/D) exchange mass spectrometry is a powerful technique for probing the conformational dynamics and solvent accessibility of molecules. While typically applied to large biomolecules, it can also provide insights into the reactivity of small molecules. In the context of this compound, H/D exchange experiments could identify labile protons. However, in this specific molecule, all hydrogens are attached to carbon atoms and are generally not readily exchangeable under standard H/D exchange conditions. Therefore, this technique would be of limited utility for this particular compound.

"Ping-Pong" Analyses for Dissociation Pathways Elucidation

"Ping-Pong" analysis, a type of sequential mass spectrometry (MSⁿ) experiment, is employed to meticulously map complex fragmentation pathways. This technique involves multiple stages of ion isolation and fragmentation to establish precursor-product relationships. While no specific "Ping-Pong" analysis of this compound has been reported, the principles of this technique would be applied to confirm the fragmentation pathways proposed in CID studies. For example, the ion resulting from the loss of a methyl radical could be isolated and further fragmented to elucidate the subsequent steps in the dissociation cascade.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous determination of the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Resonances for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-3~8.0-8.2~145-150
H-5~7.8-8.0~125-130
H-6~7.4-7.6~128-132
H-8~7.9-8.1~120-125
OCH₃~4.0~55-60
C-1-~150-155
C-4-~155-160
C-4a-~122-127
C-7-~130-135
C-8a-~135-140

Note: These are predicted values based on known substituent effects on the isoquinoline ring system. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-Cl, C-O, C=N, and aromatic C-H and C=C bonds. The NIST Chemistry WebBook provides a reference IR spectrum for the related compound 4,7-dichloroquinoline (B193633), which can serve as a basis for comparison. acs.org A study on quinolinedione and isoquinolinedione derivatives also utilized FT-IR spectroscopy to identify characteristic vibrations of functional groups. mdpi.com

Table 3: Expected IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3000-3100
C-H (in OCH₃)Stretch2850-2960
Aromatic C=CStretch1450-1600
C=N (in isoquinoline)Stretch1500-1650
C-O (methoxy)Stretch1000-1300 (likely two bands)
C-ClStretch600-800

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.

While a crystal structure for this compound has not been deposited in public databases, the technique has been successfully applied to numerous other isoquinoline derivatives. For instance, the X-ray crystal structure of a novel isoquinoline-N-oxide alkaloid was determined to establish its definitive structure. Similarly, the crystal structure of other functionalized isoquinolines has been reported, confirming their molecular geometry. nih.gov If a suitable single crystal of this compound could be grown, X-ray diffraction would provide unequivocal proof of its structure.

Electrochemical Studies (e.g., Cyclic Voltammetry, Electron Paramagnetic Resonance (EPR) Spectroscopy)

Electrochemical studies are fundamental in determining the redox potentials and stability of electrochemically generated species of a molecule.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the oxidation and reduction processes of a substance. libretexts.org In a typical CV experiment for this compound, the compound would be dissolved in a suitable solvent containing a supporting electrolyte, and the potential would be swept between two limits.

The resulting voltammogram, a plot of current versus potential, would be expected to show peaks corresponding to the reduction and/or oxidation of the isoquinoline ring system. The positions of these peaks (anodic and cathodic peak potentials) would provide information about the energy levels of the frontier molecular orbitals (HOMO and LUMO). The presence of electron-withdrawing chlorine atoms and an electron-donating methoxy group would influence these potentials. For instance, the reduction of similar chlorinated aromatic compounds is a known area of study, suggesting that the dichloro substitution on the isoquinoline ring would likely facilitate reduction. electrochem.org

A hypothetical data table for a cyclic voltammetry experiment on this compound is presented below. The values are illustrative and would need to be determined experimentally.

Hypothetical Cyclic Voltammetry Data for this compound

ParameterExpected ObservationSignificance
Reduction Potential (Epc) A cathodic peak would be expected, likely irreversible due to potential dehalogenation upon reduction.Indicates the ease of adding an electron to the molecule.
Oxidation Potential (Epa) An anodic peak might be observed at a relatively high potential, corresponding to the removal of an electron from the π-system.Indicates the ease of removing an electron from the molecule.
Reversibility The redox processes are likely to be irreversible, especially the reduction, due to potential follow-up chemical reactions.Provides insight into the stability of the electrochemically generated radical ions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. tandfonline.comresearchgate.net If the one-electron reduction or oxidation of this compound in a CV experiment is stable enough, EPR spectroscopy could be used to characterize the resulting radical cation or anion.

The EPR spectrum would provide information about the g-value and hyperfine coupling constants. The g-value is a characteristic of the radical's electronic environment. The hyperfine couplings would arise from the interaction of the unpaired electron with magnetic nuclei in the molecule, primarily the nitrogen atom of the isoquinoline core and the protons. The nitrogen hyperfine splitting is proportional to the unpaired electron spin density on the nitrogen atom. tandfonline.com

Below is a table of hypothetical EPR data for the radical anion of this compound. These values are for illustrative purposes and would require experimental verification.

Hypothetical EPR Data for the Radical Anion of this compound

ParameterExpected Value/ObservationSignificance
g-value ~2.003 - 2.004Characteristic of an organic radical with heteroatoms.
Nitrogen Hyperfine Coupling (aN) A measurable coupling constant would be expected.Indicates the extent of spin density localization on the nitrogen atom.
Proton Hyperfine Couplings (aH) Multiple small couplings to the aromatic protons would be anticipated.Provides information on the distribution of the unpaired electron across the isoquinoline ring.

Applications in Chemical Biology and Materials Science

Development of Chemical Probes and Biological Tools

The isoquinoline (B145761) scaffold is a foundational component in the development of molecules designed to investigate biological systems. Derivatives of isoquinoline have been noted for their fluorescent properties, making them candidates for use as fluorophores or in the creation of fluorosensors for material chemistry. nih.govmdpi.com These fluorescent tools are invaluable for imaging and tracking biological processes in real-time.

While the broader class of isoquinoline derivatives is utilized for these purposes, specific, published applications of 1,7-dichloro-4-methoxyisoquinoline as a chemical probe are not extensively documented. However, its identity as a versatile synthetic intermediate suggests its potential for incorporation into more complex molecular probes. chemimpex.com The distinct substitution pattern of this compound could be exploited to fine-tune the electronic and steric properties of a probe, potentially enhancing its interaction with biological targets and offering a new avenue for designing novel research tools. chemimpex.com

Design and Development of Advanced Materials

The inherent chemical and physical properties of the isoquinoline ring system make it a desirable component in the field of materials science. numberanalytics.com The ability to modify the core structure allows for the creation of materials with tailored functionalities. amerigoscientific.com

Isoquinoline-based materials have garnered attention for their unique optical and electrical characteristics, which are promising for applications in optoelectronics. numberanalytics.com Research into related diquinoline derivatives has demonstrated their potential use in organic light-emitting diodes (OLEDs), where they exhibit ambipolar charge transport properties. acs.org The investigation of isoquinoline compounds for these applications is driven by their high photoluminescence quantum yields. numberanalytics.com Although the direct use of this compound in photonic devices is not specifically reported, its parent structure's success indicates a potential pathway for its derivatives in this innovative field.

The development of novel conductive and optical materials has benefited from the inclusion of the isoquinoline scaffold. amerigoscientific.com Researchers have explored isoquinoline-based polymers and copolymers for their potential in creating materials with specific, tunable electrical and optical properties. amerigoscientific.com The electronic states and optical characteristics of isoquinoline and its derivatives have been a subject of significant scientific interest, with studies focusing on their fluorescence and emission spectra. mdpi.com For example, certain isoquinoline-3-amine derivatives show distinct fluorescent properties, with emission maxima in the near-ultraviolet region, a characteristic that is highly dependent on the nature of their chemical substituents. mdpi.com

The isoquinoline scaffold holds potential for the development of advanced biosensors and drug delivery systems. amerigoscientific.com While direct application of this compound in this area is not yet detailed, the functional versatility of isoquinoline derivatives makes them attractive candidates. For instance, nanoparticles and liposomes, which are key components of modern drug delivery systems, can be functionalized with organic molecules to target specific sites within the body. nih.gov The potential to incorporate isoquinoline-based structures into such systems to enhance their efficacy is an active area of interest. Furthermore, the development of biosensors can leverage the fluorescent properties inherent in some isoquinoline derivatives. mdpi.com

The adaptability of the isoquinoline structure has led to its exploration in polymer science. amerigoscientific.com Isoquinoline-based polymers and copolymers are being investigated for their potential to create advanced materials with unique properties. amerigoscientific.com In a more traditional application, isoquinoline derivatives are used in the manufacturing of dyes and paints, demonstrating their utility in coatings. wikipedia.org The stability and reactivity of compounds like this compound make them valuable building blocks, suggesting their potential for integration into polymeric chains or coating formulations to confer specific properties. chemimpex.com

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net These materials have shown exceptional promise in applications such as gas storage, separation, and heterogeneous catalysis. nih.govresearchgate.netresearchgate.net The organic ligands are crucial as they determine the structure and functionality of the MOF. ossila.com

Nitrogen-containing heterocyclic compounds, like isoquinoline, are a class of ligands used in MOF synthesis. ossila.com While the direct use of this compound as a primary ligand in published MOF structures is not specified, its chemical nature makes it a candidate for such applications. The nitrogen atom in the isoquinoline ring can coordinate with metal centers, and the chloro and methoxy (B1213986) substituents could be used to modulate the chemical environment within the MOF's pores. This could influence the framework's selectivity in catalysis or its affinity for specific gases in storage applications. mdpi.com

Agrochemical Applications (e.g., Crop Protection Agents)

The exploration of isoquinoline derivatives has revealed a potential for their use in the agricultural sector as crop protection agents. The core structure of isoquinoline is recognized as a "privileged scaffold" in the design of biologically active molecules, suggesting its utility in developing new agrochemicals. However, specific, detailed research findings on the application of this compound as a crop protection agent are not extensively documented in publicly available scientific literature.

General research into isoquinoline alkaloids and their derivatives has indicated that this class of compounds can exhibit fungicidal, antibacterial, and other biological activities relevant to agriculture. These broader findings suggest a potential for developing compounds like this compound for crop protection. The presence of chlorine and methoxy functional groups on the isoquinoline core could theoretically influence its biological activity and spectrum of effectiveness against plant pathogens or pests.

Despite the theoretical potential, there is a lack of specific studies detailing the efficacy of this compound against particular agricultural pests, weeds, or fungal diseases. Consequently, no data on its performance as a herbicide, insecticide, or fungicide, such as IC50 or EC50 values from controlled studies, is available to be presented. The primary documented application of this compound is as a key intermediate in the synthesis of pharmaceuticals, with its role in agrochemical development remaining largely underexplored in accessible research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,7-Dichloro-4-methoxyisoquinoline?

  • The synthesis typically involves sequential functionalization of the isoquinoline scaffold. A plausible route includes:

Chlorination : Introducing chlorine atoms at positions 1 and 7 via phosphorus oxychloride (POCl₃), a method validated for analogous dichloroquinoline derivatives .

Methoxy Group Installation : Methoxylation at position 4 using nucleophilic substitution (e.g., NaOMe) or coupling reactions, as seen in methoxy-substituted isoquinoline syntheses .
Key considerations: Reaction temperature, solvent polarity, and stoichiometric ratios influence regioselectivity and yield. Purity is verified via TLC and recrystallization .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • 1H/13C NMR : Distinguishes substituent positions through chemical shifts (e.g., methoxy protons at ~3.8–4.0 ppm; aromatic protons split by chlorine’s deshielding effects) .
  • IR Spectroscopy : Identifies C-O (methoxy, ~1250 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak) and fragmentation patterns indicative of chlorine loss .
  • Validation: Cross-referencing with elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing chlorine atoms activate the ring for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling at position 4) but may deactivate positions 1/7 due to reduced electron density .
  • Steric Hindrance : The methoxy group at position 4 can hinder access to adjacent reactive sites, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .
  • Experimental Design: Use computational modeling (DFT) to predict reactive sites and screen coupling conditions with substituted boronic acids .

Q. What analytical challenges arise in quantifying trace impurities of this compound in complex matrices, and how can they be addressed?

  • Challenges : Co-elution of byproducts (e.g., mono-chlorinated intermediates) in HPLC and low UV absorbance due to chlorine substitution .
  • Solutions :

  • HPLC Optimization : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to improve resolution .
  • MS Detection : Employ LC-ESI-MS/MS for selective identification of impurities via unique fragmentation .
  • Validation: Spike-and-recovery studies with synthetic standards ensure accuracy .

Q. How does the methoxy group at position 4 modulate the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) :

  • The methoxy group enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • Substitution with bulkier groups (e.g., ethoxy) reduces activity, suggesting steric constraints in target binding .
    • Experimental Approach: Synthesize analogs with varied substituents and evaluate against bacterial/fungal models. Use molecular docking to probe interactions with enzymatic targets (e.g., cytochrome P450) .

Methodological Notes

  • Contradictions in Data : Discrepancies in reported yields for chlorination steps (e.g., vs. 6) may stem from solvent purity or POCl₃ freshness. Replicate experiments under inert atmospheres for consistency.
  • Advanced Characterization : For polymorph analysis, combine X-ray crystallography with DSC to identify thermodynamically stable forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.